molecular formula C21H22O3 B14558854 1,1,4,4-Tetramethyl-3-oxo-1,2,3,4-tetrahydronaphthalen-2-yl benzoate CAS No. 62157-80-6

1,1,4,4-Tetramethyl-3-oxo-1,2,3,4-tetrahydronaphthalen-2-yl benzoate

Cat. No.: B14558854
CAS No.: 62157-80-6
M. Wt: 322.4 g/mol
InChI Key: XBKHLOCVMMJGOU-UHFFFAOYSA-N
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Description

1,1,4,4-Tetramethyl-3-oxo-1,2,3,4-tetrahydronaphthalen-2-yl benzoate is an organic compound with a complex structure It is characterized by the presence of a naphthalene ring system substituted with tetramethyl groups and a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4,4-Tetramethyl-3-oxo-1,2,3,4-tetrahydronaphthalen-2-yl benzoate typically involves the esterification of 1,1,4,4-Tetramethyl-3-oxo-1,2,3,4-tetrahydronaphthalen-2-ol with benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,4,4-Tetramethyl-3-oxo-1,2,3,4-tetrahydronaphthalen-2-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or ethers.

Scientific Research Applications

1,1,4,4-Tetramethyl-3-oxo-1,2,3,4-tetrahydronaphthalen-2-yl benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,4,4-Tetramethyl-3-oxo-1,2,3,4-tetrahydronaphthalen-2-yl benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1,4,4-Tetramethyl-3-oxo-1,2,3,4-tetrahydronaphthalen-2-yl acetate: Similar structure but with an acetate ester group instead of a benzoate ester.

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Contains a cyclobutane ring with tetramethyl substitution.

    2,2,4,4-Tetramethyl-6-(1-oxo-3-phenylprop-2-enyl)-cyclohexane-1,3,5-trione: Features a cyclohexane ring with tetramethyl groups and a trione functional group.

Uniqueness

1,1,4,4-Tetramethyl-3-oxo-1,2,3,4-tetrahydronaphthalen-2-yl benzoate is unique due to its specific combination of a naphthalene ring system with tetramethyl groups and a benzoate ester

Properties

CAS No.

62157-80-6

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

(1,1,4,4-tetramethyl-3-oxo-2H-naphthalen-2-yl) benzoate

InChI

InChI=1S/C21H22O3/c1-20(2)15-12-8-9-13-16(15)21(3,4)18(17(20)22)24-19(23)14-10-6-5-7-11-14/h5-13,18H,1-4H3

InChI Key

XBKHLOCVMMJGOU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)C(C2=CC=CC=C21)(C)C)OC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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